molecular formula C9H12BrNO2 B3339079 (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol CAS No. 605647-69-6

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

Cat. No. B3339079
CAS RN: 605647-69-6
M. Wt: 246.10 g/mol
InChI Key: IRJUXZUUTWEEJZ-RKDXNWHRSA-N
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Description

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol, also known as BR-A-657, is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound is a derivative of the natural product sphingosine, which is a key component of cell membranes. The unique chemical structure of BR-A-657 has led to its investigation as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The exact mechanism of action of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol is not fully understood, but it is believed to involve the inhibition of various signaling pathways within cells. Specifically, this compound has been shown to inhibit the activity of a protein called sphingosine kinase, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol can have a variety of biochemical and physiological effects on cells and tissues. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and decrease the activity of certain enzymes involved in cell signaling.

Advantages and Limitations for Lab Experiments

One advantage of using (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol in lab experiments is its potential as a therapeutic agent for various diseases. This makes it a valuable compound for studying the mechanisms of disease and potential treatments. However, the low yield of the synthesis method for (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol can make it difficult to obtain large quantities of this compound for research purposes.

Future Directions

There are several potential future directions for research involving (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol. One area of interest is the development of more efficient synthesis methods for this compound, which would allow for larger quantities to be produced for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol and its potential use as a therapeutic agent for various diseases. Finally, there is potential for the development of new derivatives of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol with improved pharmacological properties.

Scientific Research Applications

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol has been the subject of numerous scientific studies due to its potential use as a therapeutic agent. In particular, this compound has been investigated for its anti-cancer properties. Studies have shown that (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol can induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer.
In addition to its anti-cancer properties, (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol has also been studied for its anti-inflammatory effects. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

(1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,11H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJUXZUUTWEEJZ-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729567
Record name (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

CAS RN

605647-69-6
Record name (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol
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Reactant of Route 6
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